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Compound of Interest

Compound Name: 2-(2-Aminophenyl)propan-2-ol

Cat. No.: B095939

An In-Depth Technical Guide to 2-(2-Aminophenyl)propan-2-ol for Advanced Research

Abstract: This technical guide provides a comprehensive scientific overview of 2-(2-
Aminophenyl)propan-2-ol (CAS No. 15833-00-8), a versatile bifunctional organic building
block. The document details its core physicochemical properties, spectroscopic signature,
synthesis, and chemical reactivity. Emphasis is placed on the scientific rationale behind its
characterization and its potential applications as a scaffold and intermediate in medicinal
chemistry and drug development. This guide is intended for researchers, synthetic chemists,
and drug development professionals seeking to leverage this molecule's unique structural
features for the design of novel chemical entities.

Molecular Identity and Structural Framework

2-(2-Aminophenyl)propan-2-ol is an aromatic compound characterized by the presence of
both a primary amine (-NHz) and a tertiary alcohol (-OH) functional group positioned ortho to
each other on a benzene ring. This specific arrangement of a nucleophilic amine and a
hydroxyl group on a rigid scaffold imparts significant and useful reactivity.

The molecule's structure consists of a propan-2-ol group attached to the C2 position of an
aniline ring. This arrangement allows for intramolecular interactions and provides a distinct
three-dimensional geometry, making it a valuable starting point for constructing complex
heterocyclic systems.

Table 1: Chemical Identifiers and Core Properties
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Identifier Value Source

2-(2-aminophenyl)propan-

IUPAC Name 20l [1]

CAS Number 15833-00-8 [11[2]131[4][5]
Molecular Formula CoH13NO [1112]131[5]
Molecular Weight 151.21 g/mol [1112][5]
Canonical SMILES CC(C)(C1=CC=CC=C1N)O [1][2]

| INChiKey | UZXREFASOUJZAS-UHFFFAOYSA-N |[1][2] |

Physicochemical Properties: A Quantitative
Summary

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic
behavior. While experimentally determined data for this specific molecule is sparse in peer-
reviewed literature, computational models and data from suppliers provide reliable estimates
crucial for laboratory use.

Table 2: Estimated Physicochemical Data | Property | Estimated Value | Method/Source |
Rationale & Implication | | :--- | :--- | :--- | :--- | | Melting Point | 65.8 °C | EPI Suite Prediction |[2]
| Suggests the compound is a solid at room temperature, simplifying handling and weighing. | |
Boiling Point | 275.09 °C | EPI Suite Prediction [[2] | The high boiling point is typical for aromatic
alcohols and indicates low volatility. | | Water Solubility | 4533.33 mg/L | EPAT.E.S.T. |[2] |
Moderate water solubility is expected due to the polar amine and hydroxyl groups capable of
hydrogen bonding. | | LogP (Octanol/Water) | 1.8 | XLogP3 |[1] | A LogP value below 3 suggests
a good balance between hydrophilicity and lipophilicity, favorable for membrane permeability. | |
Hydrogen Bond Donors | 2 | Computed |[2] | The -OH and -NHz groups can donate hydrogen
bonds, influencing solubility and receptor binding. | | Hydrogen Bond Acceptors| 2 | Computed |
[2] | The N and O atoms can accept hydrogen bonds, contributing to its interaction profile. |

Spectroscopic Signature for Structural Verification
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Structural confirmation is paramount in synthesis. The following sections describe the expected
spectroscopic data for 2-(2-Aminophenyl)propan-2-ol, providing a benchmark for researchers
to validate its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.

o Aromatic Protons (6 = 6.5-7.5 ppm): The four protons on the benzene ring will appear in
this region. Due to the ortho-substitution pattern, they will exhibit complex splitting
(multiplets).

o Amine Protons (6 = 3.5-4.5 ppm): The -NH:z protons typically appear as a broad singlet.
The chemical shift can vary significantly with concentration and solvent.

o Hydroxyl Proton (& = 1.5-2.5 ppm): The tertiary -OH proton also appears as a singlet. Its
position is variable and dependent on solvent and hydrogen bonding.

o Methyl Protons (6 = 1.5 ppm): The two equivalent methyl groups (-CHs) will give rise to a
sharp singlet, integrating to 6 protons. The proximity to the electron-withdrawing phenyl
and hydroxyl groups shifts it slightly downfield.

e 13C NMR Spectroscopy: The carbon spectrum will confirm the number and type of carbon
atoms. Expected peaks include two in the aliphatic region (one quaternary carbon bearing
the -OH, and one for the two equivalent methyl groups) and six distinct peaks in the aromatic
region.

o Experimental Insight: The D20 Shake: To definitively identify the -OH and -NHz peaks, a
"D20 shake" experiment is invaluable.[6] Upon adding a drop of deuterium oxide to the NMR
tube and re-acquiring the spectrum, the labile protons on oxygen and nitrogen will exchange
with deuterium. This causes the corresponding peaks in the *H NMR spectrum to disappeatr,
confirming their identity.[6]

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b095939?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

IR spectroscopy identifies the functional groups present in the molecule.

O-H Stretch (=3300-3400 cm~1): A strong, broad absorption characteristic of the alcohol
hydroxyl group.[6]

e N-H Stretch (=3300-3500 cm~1): The primary amine will show two distinct, sharp peaks in
this region, corresponding to symmetric and asymmetric stretching modes. These may
overlap with the broad O-H signal.

e C-H Aromatic Stretch (=3000-3100 cm~1): Medium to weak absorptions just above 3000

cm~L,
e C-H Aliphatic Stretch (=2850-3000 cm™1): Absorptions from the methyl groups.

e C=C Aromatic Stretch (=1450-1600 cm~1): Several sharp peaks characteristic of the benzene
ring.

e C-O Stretch (=1150-1250 cm~1): A strong absorption corresponding to the tertiary alcohol C-
O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.
e Molecular lon (M*): The molecular ion peak is expected at m/z = 151.

o Key Fragmentation: A prominent fragmentation pathway for tertiary alcohols is the loss of a
methyl group (CHse), leading to a stable cation. The most abundant peak in the GC-MS data
is reported at m/z = 118.[1] This likely corresponds to the loss of a methyl group followed by
the elimination of a water molecule, or a related rearrangement. Other significant peaks are
observed at m/z = 133 (loss of H20) and m/z = 132.[1]

Synthesis and Chemical Reactivity

The dual functionality of 2-(2-aminophenyl)propan-2-ol makes it a versatile synthetic
intermediate.

A Validated Synthetic Approach: Grignard Addition
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A robust and widely applicable method for synthesizing tertiary alcohols is the addition of an
organometallic reagent to a ketone or ester. For this molecule, the addition of two equivalents
of a methylating agent to an anthranilate ester is a logical and efficient strategy.

1. Add Grignard
Methyl 2-amin0benzoata at0 °Cto RT
(Starting Material) )

Hemiketal Intermediate .
2. A Work
(Unstable) cidic Workup

Methylmagnesium Bromide (CHzMgBr) T | < 2-(2-Aminophenyl)propan-2-ol
(2.2 equivalents in THF) Vk (Final Product)

Aqueous NHaCl
(Quench)

Click to download full resolution via product page
Caption: Grignard synthesis of 2-(2-Aminophenyl)propan-2-ol.
Protocol: Synthesis via Grignard Reaction

This protocol is a representative method based on standard organic chemistry principles for
similar transformations.

o Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere
(N2 or Ar), add a solution of methyl 2-aminobenzoate (1.0 equiv.) in anhydrous
tetrahydrofuran (THF).

» Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of
methylmagnesium bromide (2.2 equiv., e.g., 3.0 M in diethyl ether) dropwise via a syringe or
addition funnel.

o Causality: Using more than two equivalents of the Grignard reagent ensures the complete
conversion of the ester. The reaction is highly exothermic and slow addition at low
temperature is critical to control the reaction rate and prevent side reactions.

» Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC)
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until the starting material is consumed.

e Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous
solution of ammonium chloride (NHaCl).

o Causality: The NH4Cl solution is a mild acid that protonates the resulting alkoxide and
neutralizes any excess Grignard reagent without causing potential acid-catalyzed side
reactions like dehydration of the tertiary alcohol.

o Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl
acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate (Na2S0ea.), filter, and concentrate under reduced pressure. The crude product can
then be purified by flash column chromatography on silica gel.

Core Reactivity and Synthetic Potential

The true value of 2-(2-aminophenyl)propan-2-ol lies in the reactivity of its ortho-disposed
functional groups.

» Heterocycle Formation: It is an excellent precursor for various heterocyclic scaffolds. For
instance, condensation with aldehydes or ketones can lead to the formation of
dihydroquinoline derivatives.

o Pro-oxidant Activity: Like other 2-aminophenols, this molecule can exhibit pro-oxidant
properties, especially in the presence of transition metals like copper.[7] This involves the
reduction of the metal ion, which can then generate reactive oxygen species.[7] This
reactivity is important to consider in biological assays and for storage.

o Amine Derivatization: The primary amine can be readily acylated, alkylated, or used in
reductive amination to introduce diverse substituents, a common strategy in prodrug
development to modify properties like solubility or membrane permeability.[8][9]

o Oxidative Cleavage: Under specific catalytic conditions, such as with biomimetic iron
complexes and dioxygen, the aromatic ring of the 2-aminophenol core can undergo oxidative
C-C bond cleavage.[10] This reactivity, while specialized, highlights the electronic nature of
the ring system.
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Key Reactive Sites

2-(2-Aminophenyl)propan-2-ol Amine (-NHz) Alcohol (-OH) Aromatic Ring

Acylation,
Alkylation

Condensation, Oxidation,
Cyclization Ring Cleavage

Click to download full resolution via product page

Caption: Key reactive sites of 2-(2-Aminophenyl)propan-2-ol.

Applications in Drug Discovery and Development

While specific drugs derived directly from this molecule are not prominent, its structural motif is
highly relevant in medicinal chemistry. It serves as a versatile scaffold for generating libraries of
compounds for screening.

» Scaffold for Heterocycles: Its ability to readily form fused heterocyclic systems like quinolines
and benzoxazines is its most significant asset. These heterocycles are privileged structures
in drug discovery, appearing in a vast number of approved drugs.[11]

e Fragment-Based Drug Design (FBDD): With a low molecular weight (151.21 g/mol ) and a
good balance of polar groups, this molecule is an ideal candidate for fragment-based
screening to identify starting points for new drug discovery programs.

e Prodrug Strategies: The amine and hydroxyl groups can be functionalized to create
prodrugs.[8] For example, esterifying the alcohol or acylating the amine can improve
lipophilicity and enhance passage across the blood-brain barrier, with subsequent cleavage
in vivo to release the active parent compound.[8][9]

Safety, Handling, and Storage
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As with any laboratory chemical, proper handling is essential. While specific toxicity data for
this compound is not available, data from similar compounds and its functional groups suggest
the following precautions.

o General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

o Hazards (Inferred): Based on the analogous 2-(4-aminophenyl)propan-2-ol, the compound
may be harmful if swallowed and cause skin, eye, and respiratory irritation.[12]

o Storage: The compound is known to darken upon exposure to air and light, a common
characteristic of aminophenols due to oxidation.[11] Therefore, it should be stored in a tightly
sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). For long-term
stability, refrigeration (2-8°C) is recommended.[13]

Conclusion

2-(2-Aminophenyl)propan-2-ol is a synthetically valuable building block with a rich chemical
potential. Its defined structure, characterized by ortho-disposed amine and tertiary alcohol
functionalities, makes it an ideal precursor for complex heterocyclic systems relevant to
pharmaceutical and materials science. Understanding its spectroscopic signature, synthetic
accessibility, and key reactive pathways allows researchers to effectively integrate this
molecule into rational design and discovery workflows, paving the way for the development of
novel and functional chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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